molecular formula C20H18N4OS B2842962 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 483292-14-4

2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No. B2842962
CAS RN: 483292-14-4
M. Wt: 362.45
InChI Key: ACKLDAHZVIWOKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4,5-dihydro-[1,2,4]triazolo[4,3-f]pteridine derivatives were designed and synthesized based on the structure of PLK1 inhibitor BI-2536 . Another study reported the synthesis of 1,2,4-triazole benzoic acid hybrids as potential anticancer molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Characterization

The chemical compound 2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide, related to a class of compounds involving triazoloquinoline derivatives, has been studied for various applications primarily in the synthesis of novel compounds with potential pharmacological activities. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs through DCC coupling method and azide coupling method in good to moderate yields showcases the versatility of triazoloquinoline derivatives in creating compounds with varied potential applications (Fathalla, 2015).

Pharmacological Applications

The scientific interest extends into the pharmacological domain, where derivatives of triazolo[4,3-a]quinoline have been synthesized and evaluated for their positive inotropic activity, showcasing favorable activity compared to standard drugs. This indicates potential for the development of new therapeutic agents for cardiovascular diseases (Zhang et al., 2008). Additionally, the synthesis and investigation of novel 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents further exemplify the compound's utility in creating new pharmacological agents with significant activity and reduced side effects (Alagarsamy et al., 2008).

Antimicrobial Activity

Research also extends to the synthesis and antimicrobial evaluation of novel derivatives, indicating the potential use of these compounds in combating microbial resistance. The creation of 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines and their significant antimicrobial activity against a panel of pathogenic strains highlight the application of triazoloquinoline derivatives in addressing the need for new antimicrobial agents (Panwar & Singh, 2011).

Mechanism of Action

Target of Action

Similar compounds in the [1,2,4]triazolo[4,3-a]quinoline family have been found to intercalate dna , suggesting that DNA could be a potential target for this compound.

Mode of Action

It’s suggested that similar compounds in the [1,2,4]triazolo[4,3-a]quinoline family intercalate dna . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA helix, which can disrupt the DNA’s normal functioning and lead to cell death.

Biochemical Pathways

Dna intercalation can disrupt many cellular processes, including dna replication and transcription, leading to cell death

Result of Action

Dna intercalation can lead to cell death , suggesting that this compound may have potential anticancer properties

properties

IUPAC Name

N-(3-methylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-13-6-5-7-15(10-13)21-19(25)12-26-20-23-22-18-11-14(2)16-8-3-4-9-17(16)24(18)20/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKLDAHZVIWOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(3-methylphenyl)acetamide

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